molecular formula C20H20N2O3S B2706190 1-(3,4-dimethoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one CAS No. 899743-79-4

1-(3,4-dimethoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one

Cat. No.: B2706190
CAS No.: 899743-79-4
M. Wt: 368.45
InChI Key: VJUICVGPTVWUEM-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one is an organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a pyrazinone core substituted with a 3,4-dimethoxyphenyl group and a 2-methylbenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution of the pyrazinone core with the 3,4-dimethoxyphenyl group using suitable reagents and catalysts.

    Attachment of the 2-Methylbenzylthio Group:

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced pyrazinone derivatives.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one: This compound itself.

    This compound analogs: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-14-6-4-5-7-15(14)13-26-19-20(23)22(11-10-21-19)16-8-9-17(24-2)18(12-16)25-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUICVGPTVWUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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